molecular formula C14H21N3O B3037618 (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone CAS No. 50534-08-2

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone

Cat. No.: B3037618
CAS No.: 50534-08-2
M. Wt: 247.34 g/mol
InChI Key: ZZZGWXZXEDIVEW-UHFFFAOYSA-N
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Description

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone is a synthetic compound featuring a phenylamine group linked via a ketone bridge to a substituted piperidine ring. This compound is structurally related to acetylcholinesterase inhibitors and kinase modulators but requires further pharmacological characterization .

Synthesis typically involves nucleophilic substitution reactions. For instance, a nitro precursor, 4-(dimethylamino)-1-piperidinyl-methanone (C₁₄H₁₉N₃O₃), is reduced to yield the amino derivative. The nitro precursor is synthesized by reacting 4-nitrobenzoyl chloride with 4-(dimethylamino)piperidine in the presence of a base like triethylamine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-16(2)13-7-9-17(10-8-13)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZGWXZXEDIVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50534-08-2
Record name (4-aminophenyl)-(4-dimethylaminopiperidin-1-yl)methanone
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone involves several steps. One common method includes the reaction of 4-aminophenyl with 4-(dimethylamino)-1-piperidinyl-methanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Drug Development

The compound is primarily utilized as a building block in the synthesis of various heterocyclic compounds, which are crucial in drug discovery due to their diverse biological activities. These compounds often serve as potential candidates for treating various diseases, including cancer and neurological disorders.

Neuropharmacology

Research indicates that (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone may have applications in neuropharmacology, particularly concerning its interactions with neurotransmitter receptors. Preliminary studies suggest it could influence central nervous system activity, although detailed mechanisms remain to be fully elucidated.

Fluorescent Probes

The compound's ability to incorporate fluorophores enables its use in developing fluorescent probes for bioimaging and cellular diagnostics. This application is particularly beneficial in visualizing cellular processes and studying disease mechanisms at the molecular level.

Catalytic Activity

The combination of amine and amide functionalities presents opportunities for exploring catalytic activities in synthetic organic chemistry. While further research is needed to characterize these properties, initial findings suggest potential applications in facilitating various chemical reactions.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Methodology : A typical synthesis involves the reaction of 4-(dimethylamino)piperidine with suitable precursors under controlled conditions, yielding the target compound with varying purity levels depending on the method used .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to several receptors, including those implicated in neurodegenerative diseases. These studies are critical for understanding its potential therapeutic uses.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity in different tissues. In neuroprotection, it interacts with pathways involved in cell survival and apoptosis, providing protective effects against glutamate-induced cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in:

  • Aromatic substituents: Amino (-NH₂), nitro (-NO₂), fluoro (-F).
  • Heterocyclic core : Piperidinyl vs. piperazinyl.
  • Substituents on the heterocycle: Dimethylamino (-N(CH₃)₂), methyl (-CH₃), or amino (-NH₂).

Physicochemical Properties

  • Lipophilicity: The dimethylamino group in the target compound increases hydrophilicity compared to methylpiperazinyl analogs .
  • Molecular weight: Piperazinyl analogs (e.g., 233.28 Da ) are lighter than piperidinyl derivatives (262.33 Da) due to the absence of a dimethylamino group.
  • Boiling point: Nitro precursors (e.g., 449.6°C predicted ) exhibit higher thermal stability than amino derivatives.

Structure-Activity Relationships (SAR)

  • Aromatic substituents: Electron-donating groups (e.g., -NH₂) enhance binding to cholinesterases, while electron-withdrawing groups (e.g., -NO₂) reduce activity .
  • Heterocycle substituents: Dimethylamino groups improve solubility and CNS penetration compared to methyl or unsubstituted piperidines .

Research Findings and Discussion

  • Anti-cholinesterase activity: Piperazinyl analogs (e.g., (4-methylpiperazin-1-yl)methanone) demonstrate moderate acetylcholinesterase inhibition (IC₅₀ ~10 µM), though data for the target compound is lacking .
  • Synthetic challenges : Nitro-to-amine reduction steps (e.g., for the target compound) require careful optimization to avoid over-reduction or side reactions .

Biological Activity

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone, also known by its CAS number 50534-08-2, is a chemical compound with a complex structure that includes an aminophenyl group and a piperidinyl moiety linked by a methanone functional group. Its molecular formula is C14H21N3OC_{14}H_{21}N_{3}O and it has a molecular weight of 247.34 g/mol . This compound has garnered interest in medicinal chemistry and neuroscience due to its potential biological activities.

Chemical Structure

The structural features of this compound can be represented as follows:

  • Aminophenyl Group : Contributes to the compound's interaction with biological systems.
  • Dimethylamino Group : Enhances the compound's solubility and potential receptor interactions.
  • Piperidinyl Moiety : Imparts structural rigidity and may influence pharmacological properties.

Biological Activity

The biological activity of this compound remains largely under-explored, but preliminary studies suggest several areas of interest:

1. Potential CNS Activity

Research indicates that this compound may interact with various receptors in the central nervous system (CNS). Interaction studies have focused on binding affinities to receptors such as:

  • G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in neurotransmission and other signaling pathways .

2. Catalytic Activity

The amine and amide functionalities present in the compound suggest potential catalytic roles in organic reactions, although specific data is limited. Further research is needed to elucidate these capabilities.

3. Synthesis of Derivatives

This compound can serve as a building block for synthesizing heterocyclic compounds, which often exhibit diverse biological activities. This versatility makes it a candidate for drug discovery.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(4-Aminophenyl)(piperidin-1-yl)methanoneLacks dimethylamino groupSimpler structure; potentially less potent
4-DimethylaminobenzaldehydeAldehyde instead of ketonePrimarily used in dye synthesis
N,N-Dimethyl-3-(4-methoxyphenyl)propanamideContains methoxy groupDifferent functional group leading to varied biological activity

This table highlights how the presence of both dimethylamino and piperidinyl groups in this compound contributes to its distinct properties and potential applications in medicinal chemistry.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research on compounds with similar structures provides insights into its potential biological activities:

  • A study on structurally related compounds demonstrated significant inhibitory activity against human class I histone deacetylases (HDACs), suggesting the potential for epigenetic modulation .
  • Another investigation into compounds containing piperidine derivatives revealed their efficacy in modulating neurotransmitter systems, indicating possible applications in treating CNS disorders .

Q & A

Q. What are the established synthetic routes for (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step sequence, such as nucleophilic aromatic substitution followed by nitro group reduction. For example, 4-fluoronitrobenzene undergoes substitution with a piperazine derivative in the presence of potassium carbonate (base) and acetonitrile (solvent) at 70°C, followed by catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) to convert the nitro group to an amine .

  • Optimization Parameters:
    • Temperature: Elevated temperatures (70–80°C) improve reaction kinetics but may require reflux conditions.
    • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity.
    • Catalyst/Reducing Agents: Use Pd/C for catalytic hydrogenation or SnCl₂ for nitro reduction.
    • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%).

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • 1H NMR: Expect aromatic protons (δ 6.5–7.5 ppm), piperidinyl N-CH₃ (δ 2.2–2.5 ppm), and dimethylamino groups (δ 2.8–3.1 ppm). Splitting patterns indicate substitution on the phenyl ring (e.g., para-substitution) .
  • HRMS: Exact mass should match the molecular formula (C₁₄H₂₁N₃O: 247.1685 g/mol). Deviation >5 ppm suggests impurities or incorrect adducts .
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% at 254 nm). Retention times vary with substituents (e.g., 5–7 minutes for analogs) .

Q. Table 1: Representative Spectral Data for Analogous Methanones

Compound Class1H NMR Shifts (δ, ppm)HRMS [M+H]+HPLC Purity (%)
Dimethylamino-phenyl derivatives2.3 (s, 6H, N(CH₃)₂), 7.2 (d, 2H, Ar-H)385.079095.3
Hydroxy-phenyl derivatives5.1 (s, 1H, OH), 6.8 (d, 2H, Ar-H)281.096799.8

Q. What are the critical handling and storage considerations for this compound to ensure experimental reproducibility and safety?

Methodological Answer:

  • Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Handling: Use PPE (gloves, lab coat) and work in a fume hood. The compound may irritate skin/eyes (refer to SDS for specific hazards) .
  • Stability Testing: Monitor decomposition via TLC or HPLC over 1–3 months. Degradation products (e.g., oxidized amines) appear as new peaks.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) observed for derivatives of this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H couplings and ¹³C-¹H connectivity. For example, piperidinyl CH₂ groups show distinct cross-peaks in HSQC .
  • Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns (e.g., deuterating the dimethylamino group).
  • X-ray Crystallography: Confirm regiochemistry of substitution (e.g., para vs. meta) if crystals are obtainable .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of analogs of this compound for therapeutic applications?

Methodological Answer:

  • Systematic Substituent Variation: Modify the phenyl ring (e.g., electron-withdrawing groups like –NO₂ or –CF₃) and assess binding affinity via in vitro assays (e.g., receptor inhibition IC₅₀) .
  • Molecular Docking: Use software (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., serotonin transporter binding sites). Key residues (e.g., Asp98 in SERT) may form hydrogen bonds with the dimethylamino group .
  • Pharmacophore Modeling: Identify essential moieties (e.g., planar methanone core) using tools like LigandScout.

Q. What computational approaches are employed to predict the physicochemical and binding properties of this compound?

Methodological Answer:

  • QSAR Models: Calculate logP (2.9), topological polar surface area (6.5 Ų), and solubility (LogS = –4.2) using Molinspiration or ACD/Labs .
  • MD Simulations: Simulate membrane permeability (e.g., blood-brain barrier penetration) with GROMACS. The compound’s moderate hydrophobicity (clogP ~3) favors passive diffusion .
  • ADMET Prediction: Tools like SwissADME predict hepatic metabolism (CYP2D6 substrate) and potential toxicity (AMES test negative) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone
Reactant of Route 2
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(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone

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